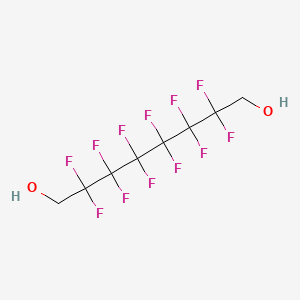

2,2,3,3,4,4,5,5,6,6,7,7-十二氟-1,8-辛二醇

描述

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is a chemical compound with the molecular formula C8H6F12O2 . It is also known by its English name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane-1,8-diol .

Molecular Structure Analysis

The molecular structure of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol is characterized by the presence of fluorine atoms attached to the carbon backbone . The presence of these fluorine atoms significantly influences the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol has a density of 1.6±0.1 g/cm^3, a boiling point of 247.3±40.0 °C at 760 mmHg, and a refractive index of 1.320 . It also has a molar refractivity of 43.9±0.3 cm^3, a polar surface area of 40 Å^2, and a molar volume of 221.3±3.0 cm^3 .科学研究应用

Laser Systems and Coatings: 通过使用2,2,3,3,4,4,5,5,6,6,7,7-十二氟-1,8-辛二醇(DFDO),开发了用于351纳米激光系统的二氧化硅抗反射涂层。该涂层表现出对挥发性有机物和水分的改善抵抗能力,这对于高功率激光系统至关重要 (Zhang et al., 2015)。

Chemical Synthesis and Reactions: 在聚氟双环[2,2,2]辛烷的合成和反应的背景下提到了DFDO,展示了它在化学合成过程中的潜在用途 (Battersby et al., 1980)。

Solubility Studies: 该化合物已被研究与庚醇和α,ω-烷二醇在水溶液中的溶解性相关,为溶解机制提供了见解 (Blokhus et al., 1986)。

Crystal Structure Analysis: 对类似二醇的晶体结构的研究,如2,7-二甲基-2,7-辛二醇四水合物,为这类化合物的结构方面提供了视角,这可能与DFDO相关 (Jeffrey & Mastropaolo, 1978)。

Materials Science: 在材料科学领域,研究探讨了将类似二醇纳入聚合物中的可能性,可能表明DFDO在聚合物合成中的多功能性 (Gordon & Mera, 1989)。

Tissue Engineering: DFDO的相关二醇已被用于合成用于组织工程的可生物降解弹性体,突显了其在生物医用材料中的潜在应用 (Li et al., 2014)。

Optical Applications: 含有源自DFDO的基团的高度氟化芳香-脂肪共聚醚被用于紫外光固化光学波导,表明了其在光学材料中的实用性 (Wan et al., 2012)。

安全和危害

作用机制

Target of Action

The primary target of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol, also known as 1h,1h,8h,8h-perfluorooctane-1,8-diol, is the estrogen receptor . This compound has been shown to display full agonist activity against the estrogen receptor .

Mode of Action

1h,1h,8h,8h-perfluorooctane-1,8-diol interacts with its target, the estrogen receptor, by binding to it and activating it . This activation leads to changes in the transcription of genes that are regulated by the estrogen receptor .

Biochemical Pathways

The activation of the estrogen receptor by 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol affects several biochemical pathways. These include pathways related to cell growth and differentiation, as well as the regulation of other genes .

Result of Action

The molecular and cellular effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol’s action include changes in gene expression and cellular responses due to its activation of the estrogen receptor .

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F12O2/c9-3(10,1-21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2-22/h21-22H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJPYETUABEQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396867 | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90177-96-1 | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,8H,8H-Perfluorooctane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1H,1H,8H,8H-perfluorooctane-1,8-diol (FC8-diol) behave at the air/water interface?

A: FC8-diol exhibits interesting behavior at the air/water interface. At low concentrations, it forms a parallel condensed monolayer where the molecules lie flat on the surface. [] As the concentration increases, a phase transition occurs, leading to the spontaneous formation of multilayers. [] This multilayer formation is attributed to the attractive surface forces present at the air/FC/water interface. []

Q2: Does the chain length of fluoroalkane-α,ω-diols affect their mixing behavior at the air/water interface?

A: Yes, the chain length significantly influences the miscibility of fluoroalkane-α,ω-diols. Studies comparing FC8-diol and 1H,1H,6H,6H-perfluorohexane-1,6-diol (FC6-diol) to longer chain diols like 1H,1H,2H,2H-perfluorodecanol (FC₁₀OH) and 1H,1H,2H,2H-perfluorododecanol (FC₁₂OH) reveal differences. [] While FC8-diol and FC6-diol show ideal mixing in a condensed monolayer, longer chain diols exhibit less miscibility. [] This difference arises from the stronger dispersion interactions between molecules with similar chain lengths, which are more pronounced in perpendicularly oriented films (as seen with the longer chain diols). []

Q3: What are the potential applications of FC8-diol in material science?

A: FC8-diol's unique properties make it valuable for developing advanced materials. For example, it can enhance the performance of sol-gel silica antireflective coatings used in high-powered laser systems. [] When incorporated into these coatings, FC8-diol promotes cross-linking between silica particles, leading to controllable porosity and adjustable refractive indices. [] Furthermore, its presence improves the coating's resistance to volatile organics and moisture, crucial for maintaining performance in demanding environments. []

Q4: Has FC8-diol demonstrated any estrogenic activity in biological systems?

A: Yes, in vivo studies using fathead minnows (Pimephales promelas) have confirmed the estrogenic activity of FC8-diol. [] Exposure to FC8-diol led to increased expression of genes related to estrogenic responses, such as vitellogenin and estrogen receptor alpha. [] This finding supports earlier in vitro screening results that identified FC8-diol as a potential estrogen receptor agonist. [] Interestingly, while FC8-diol did not induce significant changes in uterine weight in a rat uterotrophic assay, it did affect the expression of genes within the rat uterus, suggesting potential endocrine-disrupting effects warranting further investigation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1309175.png)

![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)

![(E)-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-2-(methylsulfonyl)-2-propenenitrile](/img/structure/B1309198.png)

![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)

![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)